Nonacosa-9,19-diene
Description
Properties
CAS No. |
82122-61-0 |
|---|---|
Molecular Formula |
C29H56 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
nonacosa-9,19-diene |
InChI |
InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19-20,22H,3-16,18,21,23-29H2,1-2H3 |
InChI Key |
FTDNVOXBXWWBTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Biological Occurrence and Ecological Distribution of Nonacosa 9,19 Diene and Its Isomers
Presence in Insect Cuticular Hydrocarbon (CHC) Profiles
Cuticular hydrocarbons form a waxy layer on the surface of an insect's exoskeleton, which is crucial for survival by providing a barrier against water loss. scienceopen.com Beyond this physiological role, specific CHCs, including various nonacosadiene (B14795012) isomers, act as pheromones and chemical cues essential for behaviors like mate recognition, courtship, and species differentiation. scienceopen.comnih.gov
The fruit fly, Drosophila melanogaster, is a key model organism for studying the function of CHCs. In this species, the isomer (7Z,11Z)-nonacosa-7,11-diene (7,11-ND) has been identified as a critical female-specific sex pheromone that influences courtship behavior. nih.govresearchgate.net Research using advanced analytical techniques like mass spectrometry imaging has allowed for detailed mapping of these compounds directly on the fly's body. researchgate.netresearchgate.net
Studies have shown that 7,11-ND is not uniformly distributed across the female's cuticle. The highest concentrations are found at the base of the wings, with detectable amounts also present on the legs. researchgate.netresearchgate.netresearcher.life This specific distribution is significant for its role in chemical signaling during the intricate courtship rituals of the species.
Table 1: Distribution of (7Z,11Z)-nonacosa-7,11-diene on Female Drosophila melanogaster
| Body Part | Presence of 7,11-ND | Signal Intensity | Source |
| Wings | Present | Strongest at the base | researchgate.net, researchgate.net |
| Legs | Present | Detected | researchgate.net, researcher.life |
| Body (Abdomen/Thorax) | Not Detected | N/A | researchgate.net, researcher.life |
While the user's query specified nonacosa-9,19-diene, a significant body of research in insects focuses on other isomers, most notably (7Z,11Z)-nonacosa-7,11-diene (7,11-ND). This compound is a major female aphrodisiac pheromone in Drosophila melanogaster. nih.govresearchgate.net The specific position and stereochemistry (Z/E configuration) of the double bonds are critical for the biological activity of these molecules. In D. melanogaster, 7,11-ND is often found alongside another key pheromone, (7Z,11Z)-heptacosa-7,11-diene (7,11-HD). researchgate.netresearchgate.net The biosynthesis of these dienes is a complex process involving specific enzymes, such as desaturases and elongases, that are genetically controlled. semanticscholar.org
Table 2: Examples of Nonacosadiene Isomers in Insects
| Compound Name | Species | Role/Significance | Source |
| (7Z,11Z)-nonacosa-7,11-diene | Drosophila melanogaster | Female sex pheromone, stimulates male courtship. | nih.gov, researchgate.net |
| Nonacosadiene (isomer unspecified) | Formica archboldi | Component of cuticular hydrocarbon profile used in chemical mimicry. | antwiki.org |
The composition of CHC profiles, including the presence and relative abundance of nonacosadienes, can vary significantly both between different species (interspecific) and among populations of the same species (intraspecific). antwiki.org
A remarkable example of intraspecific variation is observed in the ant Formica archboldi. These ants are predators of trap-jaw ants of the genus Odontomachus. Research has revealed that F. archboldi colonies possess CHC profiles that chemically match the specific Odontomachus species they coexist with and prey upon. antwiki.org This includes matching the profiles of different species like O. brunneus and O. relictus, and even matching the distinct population-level variations in the CHCs of O. brunneus found across Florida. This demonstrates that the CHC profile of F. archboldi, which includes nonacosadienes, is highly variable and adapted to its local chemical environment. antwiki.org
The high degree of variation in CHC profiles makes them powerful tools for entomological research, aiding in species identification and the study of population structures. The unique chemical signature of an insect's cuticle can serve as a reliable marker to differentiate between closely related species that may be morphologically similar.
The case of Formica archboldi provides a clear example of how CHC analysis can be used for geographic and ecological assignment. antwiki.org By analyzing the ant's CHC profile, researchers can infer which Odontomachus species it associates with, providing insights into local predator-prey dynamics. The ability of F. archboldi to mimic the CHC profiles of different trap-jaw ant populations in different locations is one of the most extreme examples of intraspecific chemical variation reported for a social insect and highlights how these compounds can define geographically distinct populations. antwiki.org
Occurrence in Other Biological Systems
Beyond the animal kingdom, nonacosadienes are also synthesized by other organisms, notably microalgae. The colonial green microalga Botryococcus braunii is well-known for its ability to produce and accumulate large quantities of liquid hydrocarbons, which can constitute a significant portion of its dry weight. psu.edu
One of the principal hydrocarbon components produced by certain strains of B. braunii is cis-nonacosa-1,20-diene. psu.edurfeholland.com This linear diene is part of a series of unusual unsaturated hydrocarbons synthesized by the alga. It is suggested that oleic acid serves as a biochemical precursor for the formation of these n-alkadienes. rfeholland.com The production of these compounds contributes to the alga's buoyancy and defense mechanisms.
Table 3: Nonacosadiene Production in Algae
| Compound Name | Producing Organism | Biological Significance | Source |
| cis-nonacosa-1,20-diene | Botryococcus braunii (green microalga) | Major hydrocarbon component, can be up to 20% of dry weight. | rfeholland.com, psu.edu |
| Nonacosa-1,20-diene (Z and E isomers) | Botryococcus braunii | Identified as part of a series of dienic hydrocarbons. | researchgate.net |
Nonacosa-diene Detection in Haptophytes (e.g., nonacosa-1,20-diene, nonacosa-3,20-diene)
Several isomers of nonacosadiene have been identified as significant hydrocarbon components in certain species of marine haptophytes, a phylum of algae notable for producing a wide array of long-chain lipids. Research has specifically highlighted the presence of these compounds in cultures of Emiliania huxleyi and Gephyrocapsa oceanica, two cosmopolitan coccolithophore species. nih.govresearchgate.net
In a detailed analysis of the hydrocarbon fractions of E. huxleyi (strain NIES-837) and G. oceanica (strain NIES-1315), nonacosadienes were among the major hydrocarbons detected. nih.gov The study identified four C₂₉ alkene isomers: 2,20-nonacosadiene, 1,20-nonacosadiene, 3,20-nonacosadiene, and the mono-unsaturated 9-nonacosene. nih.gov Notably, 2,20-nonacosadiene and 3,20-nonacosadiene were reported as previously unknown natural products. The most abundant of these was 2,20-nonacosadiene, which constituted 22-34.5% of the total hydrocarbon content in the analyzed strains. researchgate.net
The presence of a double bond at the n-9 (ω9) position in these C₂₉ alkenes has led to the hypothesis that they are derived from fatty acid precursors that also possess a double bond at this position, such as (9Z)-9-octadecenoic acid (oleic acid). nih.gov The detection of these specific nonacosadiene isomers suggests they have the potential to be used as distinct biomarkers for haptophytes in geochemical studies. nih.gov
Table 1: Detection of Nonacosadiene Isomers and Related Alkenes in Haptophytes This table summarizes the C₂₉ alkenes identified in cultures of the marine haptophytes Emiliania huxleyi and Gephyrocapsa oceanica, as reported by Nakamura et al. (2015).
| Compound Name | Molecular Formula | Detected in E. huxleyi | Detected in G. oceanica | Note |
| 2,20-Nonacosadiene | C₂₉H₅₆ | Yes | Yes | Most abundant C₂₉ isomer identified. nih.govresearchgate.net |
| 1,20-Nonacosadiene | C₂₉H₅₆ | Yes | Yes | Detected as a minor C₂₉ compound. nih.gov |
| 3,20-Nonacosadiene | C₂₉H₅₆ | Yes | Yes | Newly identified natural product. nih.gov |
| 9-Nonacosene | C₂₉H₅₈ | Yes | Yes | A mono-unsaturated C₂₉ alkene. nih.gov |
Microbial Lipid Biosynthesis and Hydrocarbon Production Research
The production of long-chain hydrocarbons like nonacosadienes in microorganisms is intrinsically linked to lipid metabolism, specifically the fatty acid biosynthesis (FAS) pathway. researchgate.netwikipedia.org This fundamental process creates fatty acids from two-carbon units derived from acetyl-CoA. libretexts.org The resulting saturated fatty acids, primarily palmitate (C16:0) and stearate (B1226849) (C18:0), can then undergo further modifications, including elongation and desaturation, to produce a diverse array of fatty acids that serve as precursors for hydrocarbons. researchgate.netaocs.org
Several distinct enzymatic pathways for converting fatty acid intermediates into hydrocarbons have been identified in microorganisms:
Cyanobacterial Pathway: In cyanobacteria, hydrocarbon production involves a two-step process. First, an acyl-acyl carrier protein (ACP) reductase converts a fatty acyl-ACP into a fatty aldehyde. Subsequently, an aldehyde-deformylating oxygenase cleaves the aldehyde to produce an alkane or alkene. nih.gov
Bacterial Head-to-Head Condensation: Some bacteria utilize a pathway involving OleA, B, C, and D proteins. The OleA enzyme, a thiolase homolog, catalyzes the condensation of two fatty acyl-CoA molecules to form a β-ketoacyl intermediate, which is then processed by the other Ole proteins to generate long-chain olefins. nih.gov
Fatty Acid Decarboxylation: A more direct route involves the decarboxylation of free fatty acids. Recently, a novel photoenzyme named Fatty Acid Photodecarboxylase (FAP) was discovered in the microalga Chlorella variabilis. esrf.frmdpi.com This enzyme uses light energy to directly split a fatty acid into a hydrocarbon molecule and a molecule of CO₂, representing a highly efficient pathway for hydrocarbon synthesis. esrf.fr Another pathway in certain bacteria, such as Jeotgalicoccus sp., uses a P450 fatty acid decarboxylase to produce terminal olefins (1-alkenes). asm.org
The biosynthesis of dienes, such as nonacosadiene, requires the introduction of two double bonds into the hydrocarbon chain. This is typically achieved by desaturase enzymes, which act on the fatty acid precursors. researchgate.net In the fruit fly Drosophila melanogaster, specific desaturase enzymes (e.g., DesatF) are known to be responsible for creating the diene pheromones (Z,Z)-7,11-heptacosadiene and (Z,Z)-7,11-nonacosadiene from mono-unsaturated precursors. researchgate.netsemanticscholar.org While the specific enzymes for nonacosadiene synthesis in haptophytes have not been fully elucidated, it is presumed that a similar process of elongation and multiple desaturation steps acting on common fatty acid precursors is involved. nih.govoup.com
Research into these microbial pathways is driven by the potential to engineer microorganisms for the production of biofuels and other valuable chemicals from renewable resources. unl.ptobolibrary.org
Table 2: Key Enzyme Classes in Microbial Hydrocarbon Biosynthesis This table outlines the primary types of enzymes and pathways involved in the microbial conversion of fatty acids to hydrocarbons.
| Enzyme/Pathway Class | Function | Example Organisms | Key Precursors |
| Fatty Acid Synthase (FAS) | Synthesizes saturated fatty acid chains from acetyl-CoA and malonyl-CoA. wikipedia.org | Ubiquitous in microorganisms | Acetyl-CoA, Malonyl-CoA |
| Elongases | Extend the carbon chain of fatty acids beyond the initial products of FAS. researchgate.net | Eukaryotes, some bacteria | Fatty Acyl-CoAs |
| Desaturases | Introduce double bonds into fatty acid chains at specific positions. researchgate.net | Most organisms | Fatty Acyl-CoAs |
| Acyl-ACP Reductase & Aldehyde-Deformylating Oxygenase | Converts fatty acyl-ACPs to aldehydes, then to alkanes/alkenes. nih.gov | Cyanobacteria | Fatty Acyl-ACPs |
| OleA-D Pathway | Catalyzes head-to-head condensation of fatty acids to form long-chain olefins. nih.gov | Various bacteria (e.g., Shewanella, Xanthomonas) | Fatty Acyl-CoAs |
| Fatty Acid Photodecarboxylase (FAP) | Light-driven decarboxylation of fatty acids to form alkanes/alkenes. esrf.fr | Chlorella variabilis | Free Fatty Acids |
| P450 Fatty Acid Decarboxylase | Decarboxylates fatty acids to produce terminal olefins (1-alkenes). asm.org | Jeotgalicoccus species | Free Fatty Acids |
Biosynthetic Pathways and Molecular Regulation of Nonacosa 9,19 Diene
Core Mechanisms of Alkadienyl Hydrocarbon Biosynthesis
The synthesis of nonacosa-9,19-diene and other alkadienyl hydrocarbons is fundamentally linked to fatty acid metabolism. researchgate.net The process begins with the creation of fatty acyl-CoAs, which are then elongated, desaturated, and finally converted into hydrocarbons. researchgate.netoup.com
The initial step in the biosynthesis of this compound involves the production of fatty acyl-CoA from acetyl-CoA by fatty acid synthases (FAS). researchgate.netoup.com These enzymes create the initial carbon chains that will be further modified. wikipedia.orgmpg.de Following the initial synthesis, very long-chain fatty acid elongases (ELOVLs) are responsible for extending these fatty acid chains. oup.complos.orgaocs.org
In Drosophila melanogaster, a specific elongase, EloF, has been shown to be crucial for the production of long-chain hydrocarbons, including C29 dienes. pnas.org This enzyme can elongate both saturated and unsaturated fatty acids up to C30. pnas.org The absence of significant EloF activity leads to a dramatic decrease in C29 dienes, highlighting its critical role in producing the necessary very-long-chain fatty acid precursors for this compound. pnas.org The process of elongation involves a cycle of four reactions: condensation, reduction, dehydration, and a second reduction, with each cycle adding two carbons to the acyl chain. plos.orgaocs.org
| Enzyme/System | Function in Hydrocarbon Biosynthesis | Key Substrates/Products | Relevance to this compound |
|---|---|---|---|
| Fatty Acid Synthases (FAS) | De novo synthesis of fatty acids from acetyl-CoA. researchgate.netoup.com | Acetyl-CoA -> Palmitoyl-CoA/Stearoyl-CoA | Provides the initial short-chain fatty acid precursors. |
| Very Long-Chain Fatty Acid Elongases (ELOVLs) | Elongation of fatty acyl-CoAs to very-long-chain fatty acids. oup.complos.org | C16/C18-CoA -> C28/C30-CoA | Essential for creating the C29 carbon backbone. The elongase EloF is specifically implicated in producing C29 diene precursors in Drosophila. pnas.org |
Acyl-CoA desaturases are a critical class of enzymes that introduce double bonds at specific positions within the fatty acid chain, a key step in forming unsaturated hydrocarbons like this compound. researchgate.netnih.govnih.gov These enzymes are typically membrane-bound and require molecular oxygen and electrons from a donor like cytochrome b5 to function. ebi.ac.ukwikipedia.org
The biosynthesis of dienes involves multiple desaturation steps. In Drosophila melanogaster, the initial double bond is often introduced by a Δ9 desaturase, such as Desat1, which converts saturated fatty acids to mono-unsaturated fatty acids. researchgate.netpnas.org A second, female-specific desaturase, DesatF, is then responsible for introducing the second double bond, leading to the formation of dienes. researchgate.netnih.gov The position of these double bonds is crucial for the final structure of the hydrocarbon. For instance, in the formation of 7,11-dienes, a Δ9 desaturase first creates a C16:1Δ9 fatty acid, which is then acted upon by DesatF to create a di-unsaturated fatty acid that is subsequently elongated. pnas.org The substrate specificity of these desaturases plays a significant role in determining the final hydrocarbon profile. nih.gov
The final steps in the biosynthesis of this compound involve the conversion of the very-long-chain fatty acyl-CoA precursors into hydrocarbons. This process is a two-step reaction. First, fatty acyl-CoA reductases (FARs) reduce the fatty acyl-CoA to a long-chain aldehyde. researchgate.netpnas.org
Subsequently, a specific class of cytochrome P450 enzymes, known as P450 oxidative decarbonylases, catalyzes the final step. researchgate.netpnas.org These enzymes convert the long-chain aldehydes into hydrocarbons with one less carbon atom, releasing the terminal carbon as carbon dioxide. pnas.org In Drosophila, the enzyme CYP4G1 has been identified as a key P450hyd involved in this process. pnas.org Knockdown of this enzyme leads to a deficiency in cuticular hydrocarbons. pnas.org Other cytochrome P450 enzymes can also be involved in the hydroxylation of fatty acids, which can be precursors for other types of CHCs. nih.govnih.gov
Genetic and Enzymatic Control of Nonacosa-diene Production
The production of this compound is tightly regulated at both the genetic and enzymatic levels. This control ensures the correct timing and quantity of production, which is often linked to sex and developmental stage.
The gene desatF in Drosophila melanogaster is a prime example of a desaturase with a specialized role in diene biosynthesis. researchgate.netnih.gov This gene is expressed primarily in females and is responsible for introducing the second double bond in the fatty acid precursor, leading to the production of dienes like 7,11-heptacosadiene and 7,11-nonacosadiene. pnas.orgnih.gov RNAi knockdown of desatF results in a significant decrease in female dienes and a corresponding increase in monoenes, demonstrating its crucial role in diene formation. researchgate.net
The evolution of desatF appears to be linked to the diversification of pheromonal signals in Drosophila. nih.govnih.gov Different species and even populations within a species can have different diene profiles, and this variation is often correlated with changes in the expression or function of desatF and its homologs. nih.govresearchgate.net For example, Drosophila simulans, which primarily produces monoenes, does not express desatF. researchgate.netnih.gov This highlights how changes in a single gene can lead to significant differences in chemical communication signals and contribute to reproductive isolation between species. nih.gov
| Gene/Enzyme | Organism | Function | Effect of Knockdown/Mutation |
|---|---|---|---|
| desatF | Drosophila melanogaster | Female-specific desaturase that introduces a second double bond in fatty acid precursors for diene synthesis. researchgate.netnih.gov | Dramatic decrease in female dienes and an increase in monoenes. researchgate.net |
| eloF | Drosophila melanogaster | Female-biased elongase involved in the elongation of very-long-chain fatty acids up to C30. pnas.org | Severe drop in C29 dienic hydrocarbons in females. pnas.org |
The biosynthesis of cuticular hydrocarbons, including nonacosa-dienes, is under hormonal control. In insects, the steroid hormone ecdysone (B1671078) and its active form, 20-hydroxyecdysone (B1671079) (20E), play a pivotal role in regulating various developmental and physiological processes, including pheromone production. frontiersin.orgembopress.org
Studies in Drosophila melanogaster have shown that ecdysteroid signaling is essential for the production and maintenance of cuticular hydrocarbons in adults. nih.goveje.cz A decrease in ecdysone levels, as seen in ecd-1 mutant flies at restrictive temperatures, leads to a reduction in the production of pheromonal dienes in females and an increase in monoenes. eje.czeje.cz This suggests that ecdysone positively regulates one of the steps in diene biosynthesis, potentially the female-specific desaturation step. eje.cz Furthermore, the ecdysone receptor (EcR) is active in oenocytes, the primary site of hydrocarbon synthesis, and its knockdown affects the hydrocarbon profile. nih.gov This indicates that ecdysteroid signaling directly influences the enzymatic machinery responsible for producing compounds like this compound, linking developmental timing with the expression of chemical signals. nih.gov
Gene Knockdown and Overexpression Studies for Identifying Biosynthetic Regulators (e.g., RNA Interference Screens)
The identification of genes that regulate the biosynthesis of specific cuticular hydrocarbons (CHCs), including this compound, has been significantly advanced by functional genomics, particularly through the use of RNA interference (RNAi) screens. These techniques allow researchers to systematically suppress the expression of candidate genes and observe the resulting changes in the CHC profile, thereby inferring gene function.
A crucial enzyme family in the formation of unsaturated hydrocarbons is the desaturases. Studies have identified a female-specific desaturase, desatF, as a key enzyme for producing the diene pheromones characteristic of female D. melanogaster. researchgate.net RNAi knockdown of desatF in female oenocytes results in a significant decrease in diene production (such as 7,11-heptacosadiene and 7,11-nonacosadiene) and a corresponding increase in monoenes. researchgate.net This demonstrates that desatF is responsible for introducing a second double bond into a monoene precursor. researchgate.netresearchgate.net
The effects of gene silencing can be complex and sometimes unexpected, highlighting the networked nature of the biosynthetic pathways. elifesciences.orgnih.gov For instance, the knockdown of a gene involved in methyl-branched CHC synthesis was shown to cause a small increase in diene levels, indicating that suppressing one branch of the pathway can shunt precursors into another. scienceopen.com
The table below summarizes key findings from gene knockdown studies related to diene and general hydrocarbon biosynthesis.
| Gene Target | Organism | Method | Key Findings in CHC Profile | Reference(s) |
| desatF | Drosophila melanogaster | RNAi Knockdown | Dramatic decrease in female dienes (e.g., 7,11-HD, 7,11-ND); increase in monoenes. | researchgate.net |
| CG9102, CG6300, CG17562 | Drosophila melanogaster | RNAi Knockdown | Relative increase in nonacosadiene (B14795012); decrease in monoenes. | semanticscholar.org |
| eloF (elongase F) | Drosophila melanogaster | RNAi Knockdown | Production of CHCs with overall shorter chain lengths. | semanticscholar.org |
| CYP4G1 | Drosophila melanogaster | RNAi Knockdown | Dramatic decrease in total cuticular hydrocarbon content. | pnas.org |
| NlCYP4G76, NlCYP4G115 | Nilaparvata lugens | RNAi Knockdown | Significant reduction in total CHCs, particularly n-alkanes. | frontiersin.org |
| Acetyl-CoA Carboxylase (ACC) | Drosophila melanogaster | RNAi Knockdown | Complete elimination of CHCs in both males and females. | elifesciences.org |
Challenges in Disentangling Overlapping Fatty Acid and Hydrocarbon Biosynthetic Pathways
A significant challenge in elucidating the precise biosynthetic pathway of a single compound like this compound lies in the extensive overlap between cuticular hydrocarbon production and general fatty acid metabolism. oup.com CHC biosynthesis is not a standalone pathway but is deeply integrated with, and co-opted from, the universal fatty acid synthesis machinery present in most organisms. scienceopen.comoup.com This integration presents several analytical and interpretive hurdles.
First, both pathways share the same initial precursors and many of the same enzyme families. The synthesis of all CHCs begins with acetyl-CoA and involves chain elongation through the addition of malonyl-CoA units, a process fundamental to fatty acid synthesis. elifesciences.orgscienceopen.com Key enzyme classes, such as fatty acid synthases (FAS), elongases, and desaturases, function in both energy storage (lipid synthesis) and CHC production. oup.com This makes it difficult to assign a gene's primary function to one pathway over the other without detailed functional analysis, as knocking down a shared gene will affect both processes.
Second, the pathways are interconnected in a network. The total pool of very-long-chain fatty acyl-CoAs serves as a common substrate pool for multiple downstream modifications. researchgate.net This pool can be directed toward the production of alkanes, monoenes, dienes, or methyl-branched CHCs. Consequently, a change in the expression or efficiency of an enzyme in one branch can indirectly alter the output of another. For example, inhibiting diene synthesis through the knockdown of desatF leads to an accumulation of monoene precursors, which are then shunted to become the final product, thereby increasing the quantity of monoenes. researchgate.net This demonstrates a strong competitive interaction between the different branches of the pathway for common substrates.
Finally, the sheer complexity and diversity of CHC blends pose a methodological challenge. A typical insect cuticle contains a mixture of dozens of related hydrocarbon compounds that are chemically similar and difficult to separate and quantify individually. pnas.org This complexity can obscure the specific effects of a genetic modification, as subtle changes in one compound may be masked by larger changes in more abundant ones. Disentangling these complex outcomes requires highly sensitive and precise analytical chemistry techniques to complement genetic studies.
Ecological and Behavioral Roles of Nonacosa 9,19 Diene
Nonacosa-9,19-diene as an Insect Pheromone in Chemical Communication
In the intricate world of insect communication, chemical signals known as pheromones are paramount. texas.govnih.govamericanscientist.org this compound, particularly certain isomers, functions as a critical pheromone, conveying information about sex and reproductive status. semanticscholar.org
Characterization of Specific Nonacosa-diene Isomers as Female Sex Pheromones
In many insect species, specific isomers of nonacosadiene (B14795012) are produced by females and act as powerful sex pheromones that attract males and stimulate courtship behavior. senasica.gob.mxnih.gov For instance, in the fruit fly Drosophila melanogaster, (7Z,11Z)-nonacosadiene is a well-characterized female-specific diene that serves as a male aphrodisiac. nih.govcaymanchem.com This compound, along with (7Z,11Z)-heptacosadiene, is produced by female flies and is essential for triggering male courtship. nih.govresearchgate.net The biosynthesis of these dienes is a sexually dimorphic process, occurring specifically in females. caymanchem.combiomol.comcaymanchem.com
The production of these female-specific dienes is under genetic control, with enzymes like desaturases and elongases playing a crucial role. caymanchem.comresearchgate.net For example, a female-specific desaturase, desatF, is responsible for introducing a second double bond to create the diene structure. researchgate.net The presence and specific ratio of these dienes on the female's cuticle are key to her sexual attractiveness.
Influence of Nonacosa-diene Composition on Male Courtship and Mating Behavior
The composition of cuticular hydrocarbons, including nonacosa-dienes, profoundly influences male courtship and mating decisions. nih.govinformaticsjournals.co.indatadryad.org The presence of female-specific dienes like (7Z,11Z)-nonacosadiene is a primary trigger for male courtship in species like Drosophila melanogaster. nih.govcaymanchem.comresearchgate.net Males detect these contact pheromones through gustatory receptors on their forelegs. nih.govresearchgate.net
The relative abundance of different hydrocarbons can signal female quality and receptivity. A decrease in the typical female dienes can lead to reduced male courtship attempts and longer times to copulation. biomol.comresearchgate.net For example, a depletion of (7Z,11Z)-nonacosadiene, accompanied by an increase in (7Z,11Z)-pentacosadiene, has been shown to significantly reduce copulation success in Drosophila. biomol.comcaymanchem.com This indicates that the specific blend of cuticular hydrocarbons is critical for successful mating.
Dynamics and Modulation of Cuticular Hydrocarbon Profiles Containing Nonacosa-dienes
The cuticular hydrocarbon (CHC) profile of an insect, which includes nonacosa-dienes, is not static. It is a dynamic feature that changes in response to various internal and external factors.
Impact of Environmental Factors and Social Interactions on Nonacosa-diene Levels
Environmental conditions and social context can significantly alter an insect's CHC profile. numberanalytics.comecoevorxiv.orgmlsu.ac.innumberanalytics.com Factors such as population density can lead to changes in the levels of pheromones. senasica.gob.mx For instance, in Drosophila, while males show smaller changes in pheromone levels in response to population density, females exhibit more pronounced pheromonal changes. senasica.gob.mx
Social interactions, particularly mating, also lead to dramatic shifts in CHC profiles. During copulation, male-specific hydrocarbons are transferred to the female, altering her chemical signature. nih.govslu.se This transfer can inhibit courtship from other males. nih.gov
| Factor | Impact on Nonacosa-diene and other CHCs | Species Example |
| Population Density | Can alter pheromone levels, with more pronounced changes in females. senasica.gob.mx | Drosophila melanogaster senasica.gob.mx |
| Mating | Transfer of male hydrocarbons to females, altering the female's CHC profile. nih.govslu.se | Drosophila melanogaster nih.gov |
| Diet | High-fat diets can alter the CHC profiles in females. researchgate.net | Drosophila melanogaster researchgate.net |
Developmental and Age-Related Changes in Nonacosa-diene Profiles
An insect's CHC profile, including the presence and abundance of nonacosa-dienes, changes throughout its life. semanticscholar.orgresearchgate.net In Drosophila melanogaster, there is a general shift from shorter-chain to longer-chain CHCs as the flies age. senasica.gob.mxresearchgate.net This age-related change in the pheromone profile can lead to a decrease in sexual attractiveness. researchgate.net
Studies have shown that young female flies have a distinct CHC profile compared to older flies. senasica.gob.mx Specifically, the levels of female-specific dienes like (7Z,11Z)-heptacosadiene and (7Z,11Z)-nonacosadiene can be affected by age. senasica.gob.mx Additionally, factors such as diet can influence these developmental changes. For example, a diet supplemented with conjugated linoleic acid was found to decrease the levels of these principal female pheromones in Drosophila. foodnlife.org
| Life Stage/Age | Typical Changes in Nonacosa-diene and CHC Profile | Impact |
| Young Flies | Higher proportion of shorter-chain CHCs. senasica.gob.mxresearchgate.net | Higher sexual attractiveness. researchgate.net |
| Aging Flies | Shift towards longer-chain CHCs. senasica.gob.mxresearchgate.net | Reduced sexual attractiveness. researchgate.net |
| Developmental Diet | Can alter the final CHC profile in adults. foodnlife.org | Affects reproductive capability. foodnlife.org |
Contribution of Nonacosa-dienes to Desiccation Resistance in Insects
Beyond their role in chemical communication, cuticular hydrocarbons, including dienes like this compound, are fundamentally important for an insect's survival by providing resistance to desiccation. scholaris.cabiorxiv.orgresearchgate.netpeerj.com The waxy layer of CHCs on the insect's cuticle forms a barrier that prevents water loss. scholaris.camdpi.comutk.edu
Advanced Analytical Methodologies for Nonacosa 9,19 Diene Research
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is a cornerstone in the analysis of complex biological molecules like Nonacosa-9,19-diene. Its high chemical specificity and sensitivity allow for comprehensive profiling of lipids, metabolites, and other small molecules directly from biological samples. ucl.ac.uk Various MS-based approaches have been tailored to address specific research questions, from quantitative profiling to visualizing the compound's distribution in situ.
Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and widely utilized technique for the analysis of insect cuticular hydrocarbons (CHCs), including dienes like nonacosadiene (B14795012). cranfield.ac.ukmdpi.com This method combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. cranfield.ac.uk In a typical GC-MS analysis, CHCs are first extracted from the insect cuticle using an organic solvent like hexane (B92381). eje.cz The extract is then injected into the gas chromatograph, where compounds are vaporized and separated based on their boiling points and interactions with the capillary column. mdpi.com As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that aids in structural identification and quantification. cranfield.ac.ukmdpi.com
GC-MS is routinely used to determine the chemical composition of an insect's CHC profile, which can consist of a complex mixture of saturated and unsaturated hydrocarbons. mdpi.com Research on Drosophila melanogaster has successfully used GC-MS to analyze and quantify pheromonal compounds, including (7Z,11Z)-nonacosa-7,11-diene. eje.czresearchgate.netresearchgate.net These studies demonstrate the ability of GC-MS to not only identify specific isomers but also to measure their absolute amounts, often expressed in nanograms per fly, or their relative abundance as a percentage of the total hydrocarbon profile. eje.cz
However, standard GC-MS has limitations, particularly for very long-chain hydrocarbons (beyond C40), due to their low volatility and potential for thermal degradation at the high temperatures required for analysis. mdpi.comresearchgate.net
Table 1: GC-MS Parameters for Cuticular Hydrocarbon Analysis
This interactive table summarizes typical parameters used in GC-MS analysis for insect cuticular hydrocarbons.
| Parameter | Typical Setting/Value | Purpose |
| Column Type | DB-5MS or similar non-polar capillary column | Separates hydrocarbons based on boiling point. |
| Carrier Gas | Helium | Transports the sample through the column. |
| Injection Mode | Splitless or Pulsed Splitless | Ensures maximum transfer of analytes to the column. |
| Oven Program | Temperature ramp (e.g., 35°C to 320°C) | Elutes compounds in order of increasing boiling point. nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules into predictable patterns for identification. |
| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates and detects fragment ions by mass-to-charge ratio. |
| Quantification | Internal Standard (e.g., a C30 alkane) | Corrects for variations in extraction and injection volume. |
Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis
Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules, including lipids and hydrocarbons, directly on the surface of biological samples without the need for extraction. ucl.ac.ukresearchgate.net This method provides crucial context by mapping where specific compounds like nonacosadienes are located on an insect's body, which is vital for understanding their biological function, such as in chemical communication. researchgate.net
Matrix-assisted laser desorption/ionization (MALDI) and laser desorption/ionization (LDI) are two key MSI techniques applied to the study of insect CHCs. researchgate.net In MALDI-MSI, a chemical matrix is applied to the sample surface, which absorbs energy from a laser, facilitating the desorption and ionization of analyte molecules. nih.govlcms.cz LDI-MSI operates without a matrix and is suitable for compounds that can be ionized directly by the laser. researchgate.net
Research on Drosophila melanogaster has successfully employed MALDI-Time-of-Flight (TOF) MSI to map the distribution of female sex pheromones, including the related compound (7Z,11Z)-nonacosa-7,11-diene. researchgate.netresearchgate.net To enhance the detection of these non-polar hydrocarbons, specialized matrices such as lithium 2,5-dihydroxybenzoate (B8804636) (LiDHB) are used, which improve ionization efficiency and the quality of the resulting mass spectra. researchgate.netresearchgate.netnih.gov These studies have revealed the specific locations of pheromonal dienes on the wings and bodies of the flies. researchgate.netnih.gov LDI-TOF MSI has also been used in the same studies to detect other, more easily ionizable compounds on the fly cuticle, demonstrating the complementary nature of these techniques. researchgate.netresearchgate.net
A significant application of MSI is its ability to visualize the dynamic transfer of chemical compounds between organisms during social interactions. researchgate.net Studies using LDI/MALDI-TOF MSI have successfully demonstrated the transfer of male anti-attractant pheromones to female D. melanogaster flies during copulation. researchgate.netresearchgate.net By imaging the female's body surface after mating, researchers can visualize the newly acquired male compounds. researchgate.net This capability is directly applicable to studying the transfer of nonacosadienes and other CHCs, providing a powerful tool to investigate their role in mating, aggregation, and other behaviors.
A critical challenge in MSI, particularly when analyzing complex surfaces like an insect cuticle, is maintaining high mass accuracy. researchgate.net Factors such as surface charging and the heterogeneity of the sample can lead to mass shifts in the acquired data, where the measured mass-to-charge ratio deviates from the true value. researchgate.net For instance, MSI datasets of Drosophila have shown mass shifts of ±0.2 to ±0.4 Da. researchgate.netresearchgate.net
To address this, several strategies are employed:
Mass Recalibration: Post-acquisition data processing can apply a recalibration algorithm to correct for systematic mass shifts across the dataset, significantly improving mass accuracy. researchgate.net
Internal Calibrants: Introducing known compounds (internal calibrants) directly into the matrix or onto the sample allows for real-time or post-acquisition correction. ucl.ac.ukresearchgate.net Common calibrants for lipid analysis include red phosphorus, peptide standards, or a mix of lipid standards. ucl.ac.uk Using internal calibrants provides a more robust correction than relying on external calibration performed on a separate target spot. researchgate.net
High-Resolution Mass Spectrometers: Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers provide high mass resolution and accuracy, which helps in confidently identifying compounds directly from tissue. researchgate.netnih.gov However, even with high-resolution instruments, mass correction is often necessary to resolve ambiguities. nih.gov
Table 2: Comparison of MSI Techniques for Nonacosa-diene Analysis
This interactive table compares the features of MALDI- and LDI-TOF MSI for analyzing cuticular hydrocarbons.
| Feature | MALDI-TOF MSI | LDI-TOF MSI |
| Principle | Laser desorption/ionization is aided by a UV-absorbing matrix. lcms.cz | Matrix-free laser desorption/ionization. researchgate.net |
| Application for Dienes | Effective for non-polar dienes with specific matrices (e.g., LiDHB). researchgate.netresearchgate.net | Generally used for more easily ionizable, often oxygenated, compounds. researchgate.net |
| Sample Preparation | Requires application of a matrix (e.g., spraying, sublimation). nih.govlcms.cz | Minimal sample preparation needed. researchgate.net |
| Ion Formation | Primarily forms adducts with the matrix cation (e.g., [M+Li]+). nih.gov | Typically forms adducts with endogenous ions (e.g., [M+K]+). researchgate.net |
| Advantage | Enhances ionization for difficult, non-polar molecules like hydrocarbons. nih.gov | Simpler, faster preparation; avoids matrix-related interferences. researchgate.net |
High-Resolution Surface Analysis Techniques (e.g., Cryo-OrbiSIMS for Cuticle Profiling)
Investigating the precise location of semi-volatile molecules like this compound on a biological surface, such as an insect cuticle, presents significant analytical challenges. Traditional surface analysis methods that operate under high vacuum can lead to the loss of these volatile compounds before they can be detected. researchgate.net However, the development of Cryogenic Orbitrap Secondary Ion Mass Spectrometry (Cryo-OrbiSIMS) provides a powerful solution for the high-resolution chemical imaging of these challenging molecules in their native state. nih.govnpl.co.uk
Cryo-OrbiSIMS is an advanced technique that combines cryogenic sample handling with a high-performance Orbitrap mass spectrometer. researchgate.netucl.ac.uk This workflow involves the rapid freezing of biological samples, which are then analyzed in their frozen-hydrated state. ucl.ac.uk This cryogenic approach is critical as it preserves the sample's native structure and, crucially, reduces the vapor pressure of semi-volatile and volatile compounds, preventing their loss in the ultra-high vacuum environment of the instrument. nih.govresearchgate.net The technique offers significant advantages, including boosted ionization yield, decreased ion-beam-induced fragmentation, and enhanced detection of a wider range of biomolecules, from non-volatile lipids to SVOCs like hydrocarbons. nih.govresearchgate.net
The OrbiSIMS platform provides high mass resolution (<2 ppm mass accuracy) and high spatial resolution (sub-micron), enabling the precise identification and localization of molecules on a surface. researchgate.net This capability is particularly relevant for cuticle profiling. For instance, Cryo-OrbiSIMS has been successfully used to analyze the cuticular lipid layer of Drosophila melanogaster, the fruit fly, an organism known to produce nonacosadienes as part of its pheromone profile. nih.govucl.ac.uk While direct imaging of this compound with Cryo-OrbiSIMS has not been explicitly documented in a specific study, the technique has been used to detect and map the distribution of other long-chain hydrocarbons, such as tricosane (B166399) and nonacosane, on insect and plant cuticles. nih.gov Given that pheromonal dienes have been detected on D. melanogaster wings with related mass spectrometry imaging methods, Cryo-OrbiSIMS stands as a premier technique for future research to map the precise distribution of this compound, offering new insights into its biological role in chemical communication. acs.org
Table 1: Capabilities of Cryo-OrbiSIMS for Cuticle Profiling
| Feature | Description | Relevance for this compound Research |
|---|---|---|
| Cryogenic Stage | Sample is maintained at cryogenic temperatures (e.g., -100°C or below) during analysis. | Prevents the sublimation and loss of semi-volatile hydrocarbons like this compound in the high-vacuum chamber. nih.govresearchgate.net |
| High Spatial Resolution | Capable of imaging with sub-micron resolution. researchgate.net | Allows for precise localization of the compound on specific micro-features of the insect cuticle, such as sternites or pleura. researchgate.net |
| High Mass Resolution | Orbitrap analyzer provides mass resolution >240,000 at m/z 200 with <2 ppm mass accuracy. researchgate.net | Enables confident identification of this compound by its exact mass, distinguishing it from other closely related hydrocarbons. |
| Chemical Coverage | Expands the range of detectable molecules to include SVOCs, free fatty acids, and other lipids. nih.gov | Facilitates simultaneous mapping of this compound along with other relevant cuticular lipids to understand their co-localization and potential interactions. |
| Reduced Fragmentation | Cryogenic conditions and the ion beam used can decrease the fragmentation of parent molecules. nih.gov | Increases the signal for the intact molecular ion of this compound, improving detection sensitivity and simplifying spectral interpretation. |
Chromatographic Separation Techniques (e.g., Column Chromatography in Synthesis)
Column chromatography is a cornerstone purification technique in organic chemistry, essential for isolating desired products from complex reaction mixtures. rsc.org The principle relies on the differential partitioning of compounds between a stationary phase (a solid adsorbent, typically silica (B1680970) gel) packed in a column and a mobile phase (a solvent or solvent mixture) that flows through it. rsc.orgaocs.org Compounds with stronger interactions with the polar stationary phase move down the column more slowly, while less polar compounds are eluted more quickly by a non-polar mobile phase, enabling effective separation.
In this multi-step synthesis, the final key step is a Lindlar hydrogenation of nonacosa-8,20-diyne to yield the target (8Z,20Z)-nonacosadiene. ulb.ac.be The reaction mixture contains the starting alkyne, the desired alkene product, and residual catalyst. To isolate the pure diene, the crude product is subjected to column chromatography. ulb.ac.be The researchers used silica gel as the stationary phase and hexane as the mobile phase. ulb.ac.be Because the target diene is a non-polar hydrocarbon, it has weak interactions with the highly polar silica gel and is readily eluted by the non-polar hexane solvent. This allows it to be separated from more polar impurities or any unreacted starting materials that might have slightly different polarity. The successful application of this method yielded the pure (8Z,20Z)-nonacosadiene with a 94% yield and 99% chemical purity, demonstrating the efficacy of column chromatography for purifying long-chain dienes. ulb.ac.be
Table 2: Example of Column Chromatography Parameters for Long-Chain Diene Purification
| Parameter | Specification | Purpose |
|---|---|---|
| Technique | Column Chromatography | To purify the final product from the reaction mixture. ulb.ac.be |
| Stationary Phase | Silica Gel | A polar adsorbent that retains more polar compounds while allowing non-polar compounds to pass through more quickly. ulb.ac.be |
| Mobile Phase | Hexane | A non-polar solvent used to elute the very non-polar target compound, (8Z,20Z)-nonacosadiene. ulb.ac.be |
| Target Compound | (8Z,20Z)-nonacosadiene | A long-chain diene isomer, structurally similar to this compound. |
| Outcome | Isolation of the pure diene in 94% yield. ulb.ac.be | Demonstrates high efficiency in separating the non-polar hydrocarbon from residual reactants and byproducts. |
Synthetic Methodologies and Chemical Transformations Involving Nonacosa 9,19 Diene Analogues
Strategies for Targeted Synthesis of Nonacosa-diene Isomers
The targeted synthesis of specific isomers of long-chain dienes like nonacosadienes requires precise control over the formation of carbon-carbon double bonds. The vast separation between the olefinic centers in nonacosa-9,19-diene presents unique challenges in avoiding isomerization or other side reactions.
The stereoselective construction of C=C bonds is fundamental to organic synthesis. researchgate.net For long-chain hydrocarbons, traditional methods like the Wittig reaction have been employed, but they can suffer from low stereoselectivity, often producing mixtures of E and Z isomers. researchgate.netthieme-connect.de More advanced and reliable strategies often involve transition-metal-catalyzed cross-coupling reactions, where pre-functionalized alkenyl partners with defined stereochemistry are joined together. nih.gov
Key approaches for stereoselective synthesis include:
Alkyne Reductions: The partial reduction of an internal alkyne is a classic method. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) typically yields the (Z)-alkene, while dissolving metal reductions (e.g., sodium in liquid ammonia) produce the (E)-alkene. However, for complex polyunsaturated systems, achieving high selectivity and avoiding over-reduction can be challenging. researchgate.net
Cross-Coupling Reactions: Suzuki and Negishi couplings are powerful tools for creating C(sp²)-C(sp²) bonds. nih.govnih.gov These reactions involve coupling an alkenylboron compound (Suzuki) or an organozinc reagent (Negishi) with an alkenyl halide. The stereochemistry of the starting alkenyl partners is typically retained in the final diene product, allowing for the controlled synthesis of specific isomers. nih.gov
Olefin Metathesis: Enyne metathesis provides a pathway to 1,3-dienes from alkynes and alkenes using metal carbene catalysts. snnu.edu.cn While highly effective for conjugated systems, its application for constructing distant, skipped dienes like the this compound motif is less direct.
The synthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) often relies on these robust methods, demonstrating their applicability to constructing complex lipid structures. nih.gov
Alkyne-based methods offer a convergent and stereocontrolled route to dienes, including the skipped 1,4-diene motif found in this compound analogues.
A notable strategy is the titanium-mediated cross-coupling of internal alkynes with allenes. nih.gov This reaction provides a highly convergent and stereoselective pathway to substituted 1,4-dienes. nih.govnih.govvanderbilt.edu The process is thought to proceed through a bicyclic metallacyclopentene intermediate, which, upon protonation, yields the 1,4-diene. nih.gov The stereoselectivity is influenced by the substitution on both the allene and the alkyne. nih.gov For instance, coupling a methoxy-substituted allene with a symmetrical alkyne can afford the 1,4-diene with ≥ 20:1 stereoselectivity. nih.gov
Another powerful method is the catalytic anti-Markovnikov hydroallylation of alkynes. This reaction, catalyzed by copper complexes such as IPrCuOt-Bu, couples terminal or internal alkynes with allyl phosphates to furnish skipped dienes. organic-chemistry.org The reaction proceeds with high regio- and stereoselectivity and tolerates a wide array of functional groups. organic-chemistry.org A key feature is the syn-diastereospecific hydrocupration of the alkyne, followed by functionalization. organic-chemistry.org
| Method | Catalyst/Reagent | Key Features | Selectivity | Reference |
|---|---|---|---|---|
| Allene-Alkyne Cross-Coupling | ClTi(Oi-Pr)₃ / c-C₅H₉MgCl | Convergent route to tetrasubstituted 1,4-dienes. | Highly regio- and stereoselective; can be tuned by substituents. | nih.govnih.gov |
| Hydroallylation of Alkynes | IPrCuOt-Bu / PMHS | Anti-Markovnikov addition to form skipped dienes. | High regio- and stereoselectivity; syn-addition. | organic-chemistry.org |
This compound as a Synthetic Building Block for Complex Molecules
Long-chain dienes are valuable building blocks in the synthesis of natural products. While specific examples using this compound are not extensively documented, its structural motif is representative of polyunsaturated hydrocarbons found in marine lipids and insect pheromones. thieme-connect.de The synthesis of such natural products often involves the strategic introduction of skipped diene units. researchgate.net
For example, the total synthesis of (all-Z)-hentriaconta-3,6,9,12,15,19,22,25,28-nonaene, a highly unsaturated marine hydrocarbon, was achieved starting from eicosapentaenoic acid (EPA), demonstrating how existing polyunsaturated molecules can serve as platforms for constructing even more complex structures. researchgate.net The diene functionalities in these long chains can be selectively functionalized, for instance, through epoxidation, dihydroxylation, or aziridination, to introduce new stereocenters and functional groups, thereby serving as a scaffold for building complex molecular architectures. acs.orgbeilstein-journals.org
Catalytic Dienylation and Transition Metal-Catalyzed Reactions
Transition metal catalysis is indispensable for the synthesis and functionalization of dienes, offering high efficiency and selectivity. snnu.edu.cnnih.gov These methods are crucial for constructing both conjugated (1,3-dienes) and skipped (1,4-dienes) motifs. rsc.orgsnnu.edu.cn
The synthesis of skipped dienes (1,4-dienes) is a significant challenge, and numerous catalytic systems have been developed to address it. rsc.org
Hydroalkylation: Nickel-catalyzed hydroalkylation can couple 1,3-dienes with simple ketones or other carbon nucleophiles to form substituted allylic compounds, which are structurally related to skipped dienes. snnu.edu.cn
Reductive Coupling: Cobalt-catalyzed reductive coupling of alkynes and allenyl carbonates provides efficient access to skipped dienes and trienes. chemrxiv.org
Difunctionalization: Palladium-catalyzed difunctionalization of existing skipped dienes allows for the introduction of two new carbon-based groups. For instance, a skipped diene can react with an alkenyl triflate and an arylboronic acid to yield a 1,3-alkenylarylated product, transforming a simple diene into a more complex structure. nih.gov
In contrast, catalytic dienylation has emerged as a powerful strategy for the stereoselective construction of conjugated dienes. nih.gov This involves the direct installation of a four-carbon dienyl unit. Reagents like sulfolenes, in the presence of a palladium catalyst, can act as dienylating agents to react with aryl halides and other electrophiles, producing conjugated dienes with high regio- and stereoselectivity. nih.gov
| Reaction Type | Diene Motif | Catalyst | Description | Reference |
|---|---|---|---|---|
| Catalytic Dienylation | Conjugated (1,3) | Palladium | Direct transfer of a C4 dienyl unit from a reagent (e.g., sulfolene) to an electrophile. | nih.gov |
| Hydroallylation | Skipped (1,4) | Copper | Coupling of alkynes with allyl phosphates. | organic-chemistry.org |
| 1,3-Difunctionalization | Skipped (1,4) | Palladium | Addition of two different carbon groups across a skipped diene via metal migration. | nih.gov |
Understanding the reaction mechanism is key to controlling the outcome of transition metal-catalyzed reactions. researchgate.netlibretexts.org The selectivity observed in these transformations is often dictated by subtle electronic and steric interactions within the catalytic cycle.
In the palladium-catalyzed 1,3-alkenylarylation of a skipped diene, the mechanism is believed to involve a "chain-walking" or metal migration process. nih.gov The proposed cycle begins with the oxidative addition of the alkenyl triflate to a Pd(0) catalyst. The resulting alkyl-Pd(II) species undergoes a sequence of β-hydride elimination and reinsertion of the Pd(II)-hydride into the adjacent double bond. This effectively moves the palladium atom along the carbon chain to form a more stable π-allyl-Pd(II) intermediate. Subsequent transmetalation with the arylboronic acid and reductive elimination furnishes the 1,3-difunctionalized product with high diastereoselectivity. nih.gov
For the titanium-mediated coupling of allenes and alkynes, selectivity is rationalized by the formation of a five-membered metallacycle. nih.gov The initial coordination of the alkyne and the allenic alkoxide to the titanium center is followed by an intramolecular carbometalation. This forms a fused, bicyclic metallacyclopentene intermediate. The structure of this intermediate dictates the geometry of the double bonds in the final 1,4-diene product after protonolysis. nih.gov The regioselectivity, especially with unsymmetrical alkynes, is governed by the electronic and steric properties of the substituents, which direct the carbometalation step. nih.gov
Similarly, the regio- and enantioselectivity in Ni-catalyzed hydrofunctionalization reactions of 1,3-dienes are controlled by the chiral ligand bound to the nickel center. acs.org The ligand influences the binding of the diene and the subsequent migratory insertion steps, directing the nucleophile to a specific position and controlling the stereochemistry of the newly formed C-C or C-X bond.
Derivatization and Functionalization Strategies for Nonacosa-diene Research
The study of long-chain dienes such as this compound and its analogues often requires chemical modification to facilitate analysis, characterization, and the exploration of potential applications. Derivatization and functionalization strategies are key to introducing new chemical properties and enabling further reactions. These strategies can target the double bonds within the diene structure, providing pathways to a variety of functionalized derivatives.
A primary approach for the functionalization of non-conjugated dienes involves reactions at the sites of unsaturation. These reactions can be broadly categorized into additions and oxidations. For instance, electrophilic addition of reagents like hydrogen halides (HBr, HCl) or halogens (Br₂, Cl₂) can proceed at one or both double bonds, leading to mono- or di-halogenated alkanes. The regioselectivity of these additions would be of interest in a non-symmetrical diene.
Another significant functionalization strategy is the oxidation of the double bonds. Epoxidation, using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the double bonds into epoxide rings. These epoxides are versatile intermediates that can be opened under acidic or basic conditions to yield diols or other functional groups. Dihydroxylation, achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), can produce vicinal diols at the sites of the original double bonds.
For analytical purposes, derivatization is often employed to enhance the volatility or detectability of long-chain hydrocarbons for techniques like gas chromatography-mass spectrometry (GC-MS). Derivatization with dimethyl disulfide (DMDS), for example, can be used to locate the position of double bonds in polyunsaturated fatty acids and other long-chain alkenes. This method involves the addition of a methylthio group to each carbon of the double bond, and the resulting adducts produce characteristic fragmentation patterns in mass spectrometry, allowing for the unambiguous determination of the double bond positions.
Furthermore, functionalization can be aimed at introducing polar groups to alter the physical properties of the long-chain diene. For example, hydroboration-oxidation can be used to introduce hydroxyl groups at the less substituted carbon of the double bonds, leading to the formation of long-chain diols. These hydroxyl groups can then be further derivatized, for instance, by esterification or etherification, to create a wide range of functionalized molecules.
The table below summarizes some potential derivatization and functionalization strategies that could be applied to Nonacosa-diene research based on known reactions of long-chain alkenes and dienes.
| Strategy | Reagents | Functional Group Introduced | Potential Application |
| Halogenation | Br₂, Cl₂ | Alkyl halide | Synthetic intermediate |
| Hydrohalogenation | HBr, HCl | Alkyl halide | Synthetic intermediate |
| Epoxidation | m-CPBA | Epoxide | Synthesis of diols, amino alcohols, etc. |
| Dihydroxylation | OsO₄, KMnO₄ | Vicinal diol | Introduction of polarity, synthetic intermediate |
| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Alcohol | Introduction of hydroxyl groups for further functionalization |
| DMDS Derivatization | Dimethyl disulfide, I₂ | Thioether | Determination of double bond position by GC-MS |
These strategies provide a toolbox for researchers to modify Nonacosa-diene and its analogues, enabling a deeper understanding of their chemical behavior and paving the way for the development of new materials and applications.
Acyclic Diene Metathesis (ADMET) in Polymer Science: Principles and Applications
Acyclic Diene Metathesis (ADMET) is a powerful polymerization technique used to synthesize unsaturated polymers and copolymers with a high degree of control over their structure. researchgate.netwikipedia.org This step-growth condensation polymerization involves the reaction of α,ω-dienes, which are molecules with double bonds at both ends of a chain. wikipedia.org The reaction is driven forward by the removal of a small volatile byproduct, typically ethylene gas. wikipedia.org
Principles of ADMET Polymerization
The fundamental principle of ADMET is the catalytic metathesis of terminal olefins. The reaction is an equilibrium process, and to obtain high molecular weight polymers, the equilibrium must be shifted towards the product side. mdpi.com This is effectively achieved by conducting the polymerization under vacuum to facilitate the removal of the ethylene byproduct. mdpi.com
The general mechanism of ADMET polymerization is illustrated below:
n H₂C=CH-(CH₂)ₓ-CH=CH₂ ⇌ H-(CH=CH-(CH₂)ₓ)ₙ-CH=CH₂ + (n-1) H₂C=CH₂
A variety of catalysts can be used for ADMET polymerization, with ruthenium-based catalysts, such as Grubbs' catalysts, being particularly popular due to their high functional group tolerance and stability. wikipedia.org Molybdenum and tungsten-based catalysts are also employed and can offer different selectivities. nih.gov The choice of catalyst can influence the stereochemistry of the double bonds formed in the polymer backbone, which can be either cis or trans. wikipedia.org The ratio of cis to trans isomers depends on the monomer structure and the catalyst used. wikipedia.org
Applications of ADMET in Polymer Science
ADMET has found widespread application in the synthesis of a diverse range of polymeric materials with precisely controlled architectures. researchgate.netwikipedia.org One of the key advantages of ADMET is the ability to incorporate various functional groups into the polymer backbone by using functionalized α,ω-diene monomers. researchgate.net This has enabled the synthesis of functional polymers such as polyesters, polyethers, and polycarbonates. nih.govresearchgate.net
Some notable applications of ADMET in polymer science include:
Precision Polymers: ADMET allows for the synthesis of polymers with a precise spacing of functional groups along the polymer chain. researchgate.net This level of control is difficult to achieve with other polymerization methods.
Model Polymers: The technique is used to create well-defined model polymers that aid in understanding structure-property relationships in macromolecules. wikipedia.org
Bio-based Polymers: ADMET has been utilized to polymerize monomers derived from renewable resources, such as fatty acids, to produce bio-based and potentially biodegradable polymers. mdpi.com
Conjugated Polymers: The synthesis of defect-free, stereo-regular conjugated polymers for applications in molecular electronics has been achieved through ADMET. mdpi.com
Advanced Architectures: ADMET has been employed to create complex polymer architectures, including block copolymers, star polymers, and polymers with embedded amino acids. wikipedia.org
The table below provides examples of monomers used in ADMET polymerization and the resulting polymer types.
| Monomer | Catalyst Type | Resulting Polymer Type | Key Feature |
| 1,5-Hexadiene | Ruthenium | 1,4-Polybutadiene | Simple polyolefin |
| 1,9-Decadiene | Ruthenium | Poly(octenylene) | Linear polyethylene precursor |
| Bis(10-undecenoate) esters | Ruthenium | Unsaturated Polyesters | Introduction of ester functionality |
| Diallyl ethers | Ruthenium | Polyethers | Flexible polymer backbone |
| 2,7-Divinyl-9,9-dialkylfluorenes | Ruthenium/Molybdenum | Poly(arylene vinylene)s | Conjugated polymer for electronics |
The versatility and precision of ADMET polymerization make it a valuable tool in modern polymer chemistry, enabling the design and synthesis of advanced materials with tailored properties for a wide range of applications.
Computational and Theoretical Investigations of Nonacosa 9,19 Diene Systems
Molecular Modeling and Conformational Analysis of Nonacosa-dienes
Molecular modeling of nonacosa-9,19-diene involves the use of computational methods to predict its three-dimensional structure and explore its conformational landscape. The long, flexible 29-carbon chain of nonacosadiene (B14795012) allows for a vast number of possible conformations, which are critical to its physical properties and biological function.
Density Functional Theory (DFT) is a common quantum mechanical method used to study the molecular structure and electronic properties of such compounds. researchgate.net By employing DFT, researchers can calculate optimized geometries, bond lengths, bond angles, and torsional angles of the most stable conformers. This analysis helps in establishing the reactive sites of the molecule. researchgate.net For long-chain dienes, conformational analysis also involves identifying low-energy conformations by systematically rotating the single bonds in the aliphatic chain. researchgate.net The presence of the two double bonds at the C9 and C19 positions introduces geometric isomers (cis/trans or Z/E), further diversifying the possible shapes the molecule can adopt.
Key Research Findings:
Structural Optimization: Computational studies on similar long-chain dienes have used DFT to determine stable molecular structures and electronic properties. researchgate.net
Reactive Site Identification: Modeling can identify reactive sites for nucleophilic, electrophilic, and radical attacks based on the molecule's electronic structure. researchgate.net For instance, in a related persin (B1231206) diene, the C12 and C16 of the diene system were identified as preferential sites for electrophilic attack. researchgate.net
Below is a table representing hypothetical conformational data for a segment of a nonacosa-diene chain, illustrating the types of parameters derived from molecular modeling.
| Parameter | Description | Hypothetical Value (Anti-Conformer) | Hypothetical Value (Gauche-Conformer) | Computational Method |
| C-C Bond Length | The distance between two adjacent carbon atoms in the alkyl chain. | ~1.54 Å | ~1.54 Å | DFT |
| C=C Bond Length | The distance between the two carbon atoms of a double bond (e.g., C9=C10). | ~1.34 Å | ~1.34 Å | DFT |
| C-C-C Bond Angle | The angle formed by three consecutive carbon atoms in the chain. | ~112.7° | ~109.5° | DFT |
| C-C-C-C Dihedral Angle | The torsional angle describing the rotation around a central C-C bond. | 180° (anti) | ±60° (gauche) | MMFF/DFT |
This table is illustrative and provides typical values for alkane chains.
In Silico Prediction of Biosynthetic Enzyme Activity and Substrate Specificity Relevant to Nonacosa-dienes
The biosynthesis of long-chain hydrocarbons like this compound in organisms such as insects involves a series of enzymatic steps, primarily carried out by elongases and desaturases. pnas.org In silico methods are instrumental in identifying the genes encoding these enzymes and predicting their function and substrate specificity.
Modern bioinformatics tools like antiSMASH and PRISM can scan entire genomes to identify biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. mdpi.comnih.gov For nonacosa-dienes, which are common cuticular hydrocarbons in insects, computational analysis focuses on identifying fatty acid synthase (FAS) systems, elongases, and desaturases. pnas.orgpnas.org
Key Research Findings:
Enzyme Identification: The Drosophila melanogaster genome contains 19 potential elongase genes. pnas.org One specific female-biased elongase, eloF, was shown through expression in yeast to be capable of elongating fatty acids up to C30. pnas.org
Substrate Specificity: Desaturase enzymes introduce double bonds at specific positions. For example, Desat1 in Drosophila exhibits Δ9 specificity, preferentially using palmitic acid as a substrate to create ω7 fatty acids. pnas.org A different enzyme, Desat2, acts preferentially on myristate to produce ω5 fatty acids. pnas.org The combination of specific elongases and desaturases determines the final chain length and double bond positions of the diene.
Predictive Modeling: Machine learning tools like CHAMOIS can infer chemical properties of a metabolite directly from the protein domains found in its BGC. biorxiv.org This allows for high-throughput prediction of natural products from genomic data.
The following table summarizes the key enzyme families and the computational approaches used to study their role in nonacosa-diene biosynthesis.
| Enzyme Family | Predicted Function in this compound Biosynthesis | Computational Approach |
| Desaturases | Introduction of double bonds at specific positions (e.g., Δ9 and a subsequent position) on a long-chain fatty acyl-CoA precursor. pnas.org | Homology searching (e.g., BLAST) against known desaturase sequences; phylogenetic analysis to predict specificity. pnas.org |
| Elongases | Stepwise extension of a fatty acid precursor (e.g., palmitic acid) to the required C29 length. pnas.org | Identification of elongase gene homologs; functional prediction based on protein domain analysis. pnas.org |
| Reductases | Reduction of the final fatty acyl-CoA to a fatty aldehyde. | BGC analysis using tools like antiSMASH to identify reductase domains within the cluster. mdpi.com |
| Decarboxylases | Removal of the carboxyl group from the fatty aldehyde to yield the final hydrocarbon, nonacosa-diene. | Identification of putative oxidative-type decarboxylase genes often found in hydrocarbon-producing BGCs. |
Theoretical Mechanistic Studies of Diene Formation and Reactivity
Theoretical studies, primarily using DFT, are essential for elucidating the complex reaction mechanisms involved in the formation and subsequent reactions of dienes. acs.orgresearchgate.net These computational investigations can map out entire reaction pathways, identify transient intermediates and transition states, and calculate the activation energies that govern reaction rates and selectivity. acs.orgresearchgate.net
For diene formation, mechanisms such as gold-catalyzed reactions of alkynes with alkenes have been studied computationally, revealing that pathways leading to dienes versus other products like cyclobutenes can be very close in energy. acs.orgresearchgate.net The reactivity of the diene itself, such as in Diels-Alder cycloadditions, is also a major focus. acs.org Frontier Molecular Orbital (FMO) theory is often used to understand this reactivity, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of a dienophile facilitates the reaction. acs.org
Key Research Findings:
Mechanism Elucidation: DFT calculations have provided comprehensive mechanisms for metal-catalyzed reactions that form 1,3-dienes, showing them to be stepwise processes. acs.orgresearchgate.net
Rate-Determining Steps: In studies of iron-catalyzed [4+2] cycloadditions of unactivated dienes, the C-C reductive elimination step was identified as the rate-determining step of the catalytic cycle. acs.org Similarly, for rhodium-catalyzed hydrothiolation, the rate-determining step was found to be either Rh-H insertion or C-S reductive elimination, depending on the catalyst's charge. researchgate.net
Reactivity Prediction: The reactivity of a diene is influenced by its electronic structure. Hydrogen bonding between a substrate and an enzyme, for example, can modulate HOMO and LUMO energies, thereby affecting reaction rates in a biological context. acs.org
The table below outlines various reaction types involving dienes and how theoretical studies contribute to their understanding.
| Reaction Type | Mechanistic Insight from Theoretical Studies | Computational Method |
| Metal-Catalyzed Formation | Elucidation of stepwise pathways, characterization of intermediates (e.g., cyclopropyl (B3062369) gold(I) carbenes), and calculation of energy barriers between competing pathways. acs.orgresearchgate.net | DFT, Transition State Search |
| Diels-Alder Cycloaddition | Analysis of HOMO-LUMO energy gaps, determination of concerted vs. stepwise mechanisms, and prediction of regio- and stereoselectivity. acs.orgacs.org | DFT, FMO Theory, NCI Analysis |
| Hydrofunctionalization | Identification of the rate-determining step and understanding the origin of regioselectivity based on steric and electronic factors. researchgate.net | DFT, Energy Decomposition Analysis (EDA) |
Computational Chemistry Approaches to Understand Diene Interactions in Biological Matrices
Understanding how a non-polar, long-chain molecule like this compound behaves in a complex biological environment—such as an insect's epicuticle or near a receptor protein—requires sophisticated computational approaches. bioisi.pt These methods simulate the interactions between the diene and surrounding molecules (lipids, proteins, water) to reveal its orientation, dynamics, and binding energetics.
Molecular Dynamics (MD) simulations are a cornerstone for this type of investigation. In an MD simulation, the movements of all atoms in a system are calculated over time, providing a "movie" of molecular behavior. This can be used to study how nonacosa-diene integrates into a lipid membrane or interacts with other cuticular components. bioisi.pt For more specific binding events, such as a pheromone interacting with a receptor, molecular docking can predict the preferred binding pose and affinity. nih.gov
Key Research Findings:
Biomolecular Recognition: Computational labs use a variety of techniques to understand recognition phenomena mediated by non-covalent interactions. bioisi.pt
Molecule-Membrane Interactions: The role of non-covalent interactions in membrane permeability is a key area of study, as it determines whether a compound can access cytosolic targets. bioisi.pt
Binding Energetics: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to estimate the binding free energy of a ligand to a protein.
Charge Transfer Analysis: Techniques like Natural Bond Orbital (NBO) and Self-Consistent Charge-Density Functional Tight-Binding (SCC-DFTB) can be used to analyze charge transfer interactions during a chemical reaction or binding event. researchgate.net
The following table details the computational methods used to study the interactions of dienes in biological contexts.
| Computational Method | Application to Nonacosa-diene Systems | Key Insights Provided |
| Molecular Dynamics (MD) | Simulating the behavior of nonacosa-diene within a model of an insect's cuticular lipid layer or a cell membrane. bioisi.pt | Dynamics, orientation, and diffusion of the diene within the matrix; effects of the diene on matrix properties (e.g., membrane fluidity). |
| Molecular Docking | Predicting the binding mode of nonacosa-diene to a putative chemosensory receptor or binding protein. nih.gov | Preferred binding pose, key interacting amino acid residues, and an estimated binding affinity score. nih.gov |
| Quantum Mechanics (QM) | High-accuracy calculation of interaction energies and electronic properties for the diene and its immediate interaction partners. cuny.edu | Detailed nature of non-covalent interactions (e.g., van der Waals, C-H···π), charge distribution, and polarization effects. |
| NCI/QTAIM Analysis | (Non-Covalent Interactions / Quantum Theory of Atoms in Molecules) Visualizing and quantifying weak interactions between the diene and its environment. researchgate.net | Spatial location and strength of van der Waals forces, steric clashes, and other weak interactions that stabilize the diene's conformation within a biological matrix. researchgate.net |
Future Research Directions and Unanswered Questions for Nonacosa 9,19 Diene
Elucidation of Uncharted Biosynthetic Pathways for Nonacosa-diene Isomers
The biosynthesis of cuticular hydrocarbons is a multi-step process that begins with common fatty acid precursors. ontosight.ai The production of unsaturated hydrocarbons, such as dienes, involves a series of enzymatic reactions that are not yet fully understood for every isomer.
The general pathway involves the synthesis of fatty acyl-CoA precursors by fatty acid synthases (FAS). researchgate.netbiorxiv.org These precursors are then elongated by specific elongase enzymes (ELOs) to achieve the correct chain length, such as the 29 carbons of nonacosane. researchgate.netresearchgate.net The introduction of double bonds is catalyzed by fatty acid desaturases (Desat). researchgate.netresearchgate.net For a diene like nonacosa-9,19-diene, this would require at least two desaturation steps, or the action of a single desaturase capable of introducing two double bonds. Studies in Drosophila melanogaster have shown that female-specific dienes, such as (Z,Z)-7,11-nonacosadiene, are produced through the action of specific desaturases, like desatF, which introduces a second double bond into a monoene precursor. nih.govbiologists.comresearchgate.net The final step is believed to be an oxidative decarbonylation of a very-long-chain fatty aldehyde to the corresponding hydrocarbon, a reaction catalyzed by a cytochrome P450 enzyme of the CYP4G family. researchgate.nettandfonline.com
A major research challenge is to identify the specific desaturases responsible for the creation of the Δ9 and Δ19 double bonds in this compound. It is unknown whether two distinct desaturases act sequentially or if a single enzyme possesses the required regiospecificity. The substrate specificity and evolutionary history of the desaturases involved in producing diverse diene isomers in non-model organisms remain largely uncharted territory. nih.gov
Table 1: Key Enzyme Families in Insect Diene Biosynthesis
| Enzyme Family | Function | Research Findings |
| Fatty Acid Synthase (FAS) | Synthesizes initial saturated fatty acid precursors (e.g., palmitoyl-CoA, stearoyl-CoA). researchgate.netbiorxiv.org | Foundational to all CHC biosynthesis; some specialized FAS may incorporate methyl branches. biorxiv.org |
| Fatty Acid Elongase (ELO) | Extends the carbon chain of fatty acyl-CoAs, typically by two carbons per cycle. researchgate.netresearchgate.net | Specific elongases determine the final chain length of the hydrocarbon. Knockdown of eloF in Drosophila shortens diene chain lengths. slu.se |
| Fatty Acid Desaturase (Desat) | Introduces double bonds at specific positions in the acyl chain. pnas.orgmdpi.com | The number, position, and stereochemistry of double bonds are determined by the specificity of desaturase enzymes. Gene duplication and diversification in this family are key to pheromone evolution. nih.gov |
| Cytochrome P450 (CYP4G) | Catalyzes the final step of converting a very-long-chain fatty aldehyde to a hydrocarbon. researchgate.nettandfonline.com | This insect-specific enzyme performs an oxidative decarbonylation, removing one carbon to produce the final CHC. tandfonline.com |
Advanced Understanding of Ecological Specificity and Evolutionary Diversification of Nonacosa-diene Signaling
Cuticular hydrocarbons serve as a primary layer of defense against desiccation but have been co-opted in many insect lineages to function as critical chemical signals. researchgate.netroyalsocietypublishing.org The specific blend of CHCs on an insect's cuticle acts as its signature, conveying information about species, sex, reproductive status, and colony membership. nih.gov this compound has been identified as a component of the exocrine gland secretions in virgin queens of several bumblebee species, including Bombus hypnorum, suggesting a role in chemical communication within these social insects. sci-hub.se
The diversity of CHC profiles, even among closely related species, is a hallmark of insect chemical ecology. This diversification is often driven by subtle changes in the CHC bouquet, such as shifts in the position or geometry of double bonds in alkene and diene components. d-nb.info For example, different isomers of heptacosadiene and nonacosadiene (B14795012) are used as sex pheromones in various Drosophila species, and the ability to produce and recognize these specific isomers is crucial for preventing interspecies mating. biologists.comresearchgate.net
Future research must focus on the specific behavioral responses elicited by this compound in bumblebees and other insects. It is crucial to determine if it functions as a sex pheromone, a queen signal to suppress worker reproduction, or a species recognition cue. nih.govbsf.org.il Furthermore, comparative studies across the Bombus genus and other related bees could reveal the evolutionary trajectory of this specific signal. The evolution of pheromone signaling is thought to be a rapid process, driven by changes in the genes responsible for biosynthesis, particularly the desaturases. nih.govroyalsocietypublishing.org Understanding how selection pressures shape the production and perception of specific diene isomers like this compound is key to understanding the mechanisms of speciation in insects.
Table 2: Examples of Nonacosadiene Isomers as Insect Signaling Molecules
| Compound Name | Species | Known or Proposed Function |
| (Z,Z)-7,11-Nonacosadiene | Drosophila melanogaster | Female sex pheromone, aphrodisiac for males. biologists.comresearchgate.net |
| (Z,Z)-5,9-Nonacosadiene | Drosophila melanogaster (Tai strain) | Female sex pheromone isomer, contributes to CHC polymorphism. pnas.org |
| This compound | Bombus hypnorum | Component of virgin queen exocrine secretions, likely a communication signal. sci-hub.se |
Development of Novel Stereoselective and Sustainable Synthetic Routes to Nonacosa-dienes
The precise biological activity of pheromones is often dependent on their stereochemistry. Therefore, the development of synthetic routes that can control the geometry (E/Z configuration) of the double bonds in molecules like this compound is of paramount importance for creating synthetic lures for research and pest management.
While specific synthetic protocols for this compound are not prominent in the literature, modern organic chemistry offers several powerful methods for the stereoselective construction of dienes. mdpi.com Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are widely used to create carbon-carbon bonds with high stereochemical control. mdpi.com Olefin metathesis, particularly cross-metathesis, provides another efficient route to complex alkenes and dienes. More recent advances in C-H functionalization offer pathways to construct dienes by directly coupling simpler precursors, reducing the need for pre-functionalized starting materials. rsc.org
A significant future direction is the development of sustainable and green synthetic methods. This includes using less toxic and more abundant metal catalysts, employing environmentally benign solvents like water, and designing more atom-economical reactions. acs.orgnus.edu.sgmdpi.com An alternative and highly sustainable approach is metabolic engineering, where microorganisms or plants are engineered to produce specific pheromones. biorxiv.orgbiofueljournal.com By introducing the necessary biosynthetic genes (elongases, desaturases, etc.) into a microbial host like yeast, it may be possible to produce this compound and other valuable long-chain dienes in a scalable and environmentally friendly manner.
Table 3: Comparison of Synthetic Strategies for Dienes
| Synthetic Method | Description | Advantages | Challenges for Sustainability |
| Cross-Coupling (e.g., Suzuki) | Coupling of an organoboron compound with a halide in the presence of a palladium catalyst. mdpi.com | High stereoselectivity and functional group tolerance. | Often relies on precious metal catalysts (e.g., Palladium) and organic solvents. |
| Olefin Metathesis | A reaction that redistributes fragments of alkenes by the scission and regeneration of carbon-carbon double bonds. | Powerful for complex molecule synthesis; can be highly stereoselective. | Catalysts can be expensive and sensitive to air and moisture. |
| C-H Functionalization | Direct formation of C-C bonds by activating a C-H bond. rsc.org | High atom economy; reduces synthetic steps. | Often requires harsh conditions and expensive catalysts; regioselectivity can be a challenge. |
| Biosynthesis (Metabolic Engineering) | Use of engineered organisms (e.g., yeast, plants) to produce the target molecule. biorxiv.orgbiofueljournal.com | Highly sustainable, uses renewable feedstocks; produces stereochemically pure products. | Low yields can be a major obstacle; optimization of metabolic pathways is complex. |
Integration of Multi-Omics Data for Comprehensive Systems-Level Analysis of Nonacosa-diene Biology
To fully unravel the biology of this compound, from its genetic underpinnings to its ecological function, a systems-level approach is required. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for achieving this comprehensive understanding. nih.gov
By sequencing the genomes of species that produce this compound, researchers can identify the full catalog of genes involved in CHC biosynthesis, including all potential desaturase and elongase candidates. researchgate.net Transcriptomics (RNA-seq) can then be used to determine which of these genes are actively expressed in the oenocytes (the specialized cells that produce CHCs) and how their expression changes with age, sex, or reproductive status. elifesciences.org This approach can directly link the expression of a specific desaturase gene to the production of a particular diene.
Proteomics can identify the actual enzymes present in the oenocytes, confirming that the transcribed genes are translated into functional proteins. Finally, metabolomics, which is the comprehensive analysis of all small molecules (metabolites) in a biological sample, can provide a precise quantification of the entire CHC profile, including this compound, and its precursors. nih.gov
Integrating these layers of data allows for the construction of detailed models of the biosynthetic pathways and their regulation. nih.gov This systems biology approach can uncover not only the core biosynthetic genes but also the regulatory networks that control their expression, providing a complete picture of how an insect produces its specific chemical signature. Such a comprehensive analysis is the future of chemical ecology, promising to unlock the intricate details of how molecules like this compound shape the insect world.
Table 4: Application of Omics Technologies to Nonacosa-diene Research
| Omics Technology | Information Provided | Application to Nonacosa-diene |
| Genomics | Provides the complete DNA sequence of an organism. researchgate.net | Identification of all potential genes for desaturases, elongases, and other biosynthetic enzymes. |
| Transcriptomics | Quantifies the expression levels of all genes (mRNA) in a specific tissue or at a specific time. elifesciences.org | Correlating the expression of specific desaturase/elongase genes in oenocytes with the production of this compound. |
| Proteomics | Identifies and quantifies the full complement of proteins in a sample. | Confirmation that biosynthetic enzymes are present and active in the correct tissues. |
| Metabolomics | Measures the complete set of small-molecule metabolites. nih.gov | Precise quantification of the this compound isomer and its precursors in the cuticular hydrocarbon profile. |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Nonacosa-9,19-diene in laboratory settings?
- Methodological Answer : Synthesis typically involves catalytic methods such as Wittig olefination or cross-metathesis to introduce double bonds at positions 9 and 19. Reaction optimization should include solvent selection (e.g., anhydrous toluene), temperature control (60–80°C for metathesis), and purification via column chromatography using silica gel. Validation requires confirming purity through GC-MS and comparing retention indices with literature values .
- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent oxidation, and use catalysts like Grubbs II for metathesis. Document reaction yields and side products systematically to refine protocols .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify double-bond positions and cis/trans configurations. Compare coupling constants (e.g., J = 10–12 Hz for trans) with reference data .
- IR Spectroscopy : Confirm C=C stretching vibrations (~1640 cm⁻¹) and absence of oxidation peaks (e.g., -OH at 3300 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (408.79 g/mol) and fragmentation patterns .
Q. How should researchers handle and store this compound to maintain its stability during experiments?
- Methodological Answer :
- Storage : Keep in amber vials under inert gas at –20°C to prevent oxidation and thermal degradation.
- Handling : Use gloveboxes for air-sensitive steps and avoid prolonged exposure to light.
- Safety : Follow GHS protocols for skin/eye protection (e.g., nitrile gloves, fume hoods) .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported thermodynamic properties (e.g., melting points) of this compound across studies?
- Methodological Answer :
- Systematic Review : Compare experimental conditions (e.g., purity levels, heating rates in DSC analysis) from primary sources .
- Replication Studies : Reproduce conflicting experiments with controlled variables (e.g., standardized heating protocols).
- Meta-Analysis : Statistically aggregate data using tools like R or Python to identify outliers and consensus values .
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for epoxidation or hydrogenation reactions using Gaussian or ORCA software. Compare activation energies with empirical kinetic data .
- MD Simulations : Study solvent effects on reaction pathways (e.g., toluene vs. THF) to optimize yields .
- Validation : Cross-check computational predictions with experimental NMR/IR results to refine force fields .
Q. What experimental designs are optimal for investigating the stereochemical outcomes of reactions involving this compound?
- Methodological Answer :
- Chiral Catalysts : Test palladium or organocatalysts for asymmetric hydrogenation. Measure enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Control Experiments : Rule out racemization by varying reaction times and temperatures.
- Data Reporting : Adhere to NIH guidelines for documenting stereochemical assignments and statistical significance .
Guidelines for Data Documentation
- Tables : Include comparative data (e.g., melting points from multiple studies, reaction yields under varying conditions) to highlight trends .
- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw spectra and computational input files in open repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
